![molecular formula C8H13NO3 B151146 [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-61-1](/img/structure/B151146.png)
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-7594, and it belongs to the class of azetidine-2-carboxylic acid derivatives. It has been studied extensively for its therapeutic potential in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammation and pain. By inhibiting the activity of COX-2, [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate may help to reduce inflammation and pain.
Biochemische Und Physiologische Effekte
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the development of inflammation and pain. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications. Additionally, its effects may vary depending on the type of cell or tissue being studied.
Zukünftige Richtungen
There are several future directions for research on [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. One area of research is the development of new therapeutic applications for this compound. It has shown promising results in the treatment of cancer and neurodegenerative disorders, and more research is needed to fully understand its potential in these areas. Another area of research is the development of new synthesis methods for this compound. This could help to improve the efficiency and scalability of its production. Additionally, more research is needed to fully understand its mechanism of action and its effects on different cell types and tissues.
Synthesemethoden
The synthesis of [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate involves the reaction of 2,3-epoxypropanol with azetidine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields the desired product in good yield and purity. This method has been optimized for large-scale production and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
127127-61-1 |
|---|---|
Produktname |
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m1/s1 |
InChI-Schlüssel |
HPSUIEBVDOKXPY-SVRRBLITSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Kanonische SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Synonyme |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



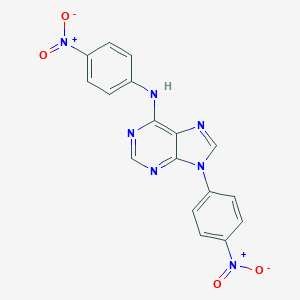
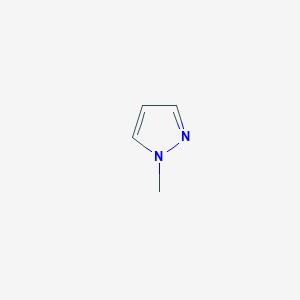

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)

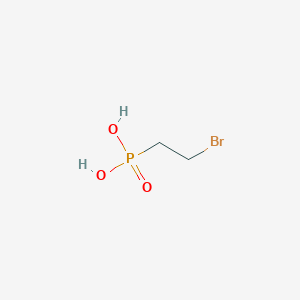
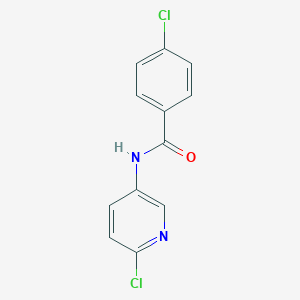
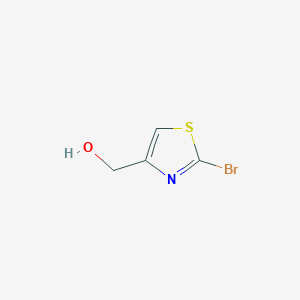

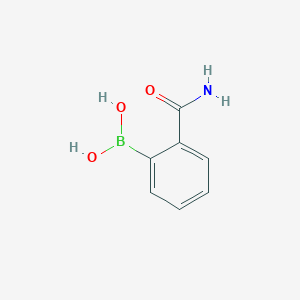
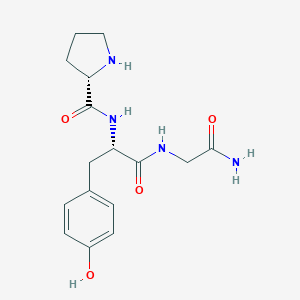
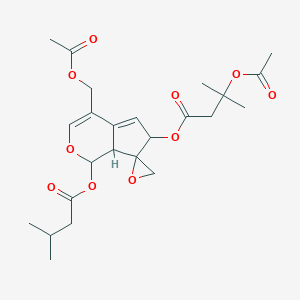
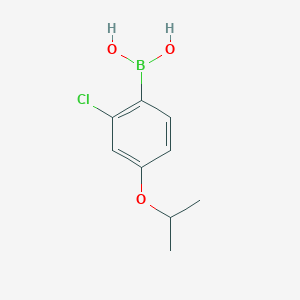
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)